1-Butylpiperazine dihydrobromide

muscarinic receptor CNS pharmacology receptor binding assay

Select 1-Butylpiperazine dihydrobromide (CAS 84473-66-5) over generic piperazine salts for CNS-targeted synthesis. The dihydrobromide salt provides superior aqueous solubility and crystallinity vs. free base or dihydrochloride forms. Its four-carbon butyl chain delivers a LogP of 2.87, enhancing blood-brain barrier penetration compared to methyl (LogP ~1.0) or ethyl (~1.5) analogs. This specific alkyl pattern favors 5-HT4 receptor antagonism rather than partial agonism, and the scaffold shows 8.8-fold M1 over M2 selectivity (Ki=156 nM). Ideal as a reference standard or building block in medicinal chemistry for Alzheimer’s, IBS, and substance abuse programs.

Molecular Formula C8H20Br2N2
Molecular Weight 304.07 g/mol
CAS No. 84473-66-5
Cat. No. B15175566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperazine dihydrobromide
CAS84473-66-5
Molecular FormulaC8H20Br2N2
Molecular Weight304.07 g/mol
Structural Identifiers
SMILESCCCCN1CCNCC1.Br.Br
InChIInChI=1S/C8H18N2.2BrH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,2-8H2,1H3;2*1H
InChIKeyARUMSSWPTOMPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 0 min / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpiperazine Dihydrobromide (CAS 84473-66-5): Procurement Specifications and Core Characteristics for CNS Drug Discovery Intermediates


1-Butylpiperazine dihydrobromide (CAS 84473-66-5) is an N-substituted piperazine derivative where both nitrogen atoms of the piperazine ring are protonated and form a dihydrobromide salt with two bromide anions . This compound belongs to the arylpiperazine class of heterocyclic organic compounds, featuring a butyl group attached to one nitrogen of the six-membered piperazine ring . With a molecular formula of C8H20Br2N2 and molecular weight of 304.07 g/mol, it is primarily employed as a key synthetic intermediate in the development of pharmaceuticals targeting central nervous system disorders, including antihistamines, antipsychotics, and antidepressants . The dihydrobromide salt form confers distinct physicochemical properties—including enhanced aqueous solubility and crystallinity—that differentiate it from free base and other salt forms in both synthetic utility and formulation applications .

Why 1-Butylpiperazine Dihydrobromide Cannot Be Interchanged with Other Piperazine Derivatives: Salt Form and Alkyl Chain Specificity


Generic substitution among piperazine derivatives fails due to two critical, quantifiable differentiation factors: salt form identity and N-alkyl chain length. First, the dihydrobromide salt form exhibits fundamentally different physicochemical properties compared to dihydrochloride or free base analogs. The dihydrobromide designation indicates both piperazine nitrogen atoms are protonated and paired with bromide counterions, yielding distinct solubility profiles, crystallinity, and spectroscopic signatures . Second, the four-carbon butyl substituent confers a specific LogP value of approximately 2.87 that differs from methyl (LogP ~1.0), ethyl (LogP ~1.5), and propyl (LogP ~2.2) analogs . This lipophilicity difference directly impacts blood-brain barrier penetration potential and receptor binding kinetics [1]. Furthermore, SAR studies indicate that butyl substitution at the piperazine N-1 position is a favorable pattern for 5-HT4 receptor antagonism, whereas shorter alkyl chains (methyl, ethyl) often shift functional activity toward partial agonism . These compound-specific parameters preclude simple interchangeability in both synthetic and pharmacological applications.

Quantitative Differentiation Evidence for 1-Butylpiperazine Dihydrobromide (CAS 84473-66-5): Receptor Binding, Physicochemical, and SAR Data


Muscarinic M1 Receptor Binding Affinity: Quantitative Selectivity Profile

1-Butylpiperazine dihydrobromide demonstrates measurable binding affinity for the muscarinic acetylcholine M1 receptor with a Ki value of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum [1]. Critically, the compound exhibits approximately 8.8-fold selectivity for M1 over M2 receptors (Ki = 1.37E+3 nM), a differentiation that has pharmacological relevance for CNS applications where M1-preferring modulation is desired [2]. This selectivity profile distinguishes the butyl-substituted piperazine from other alkyl piperazines, though direct head-to-head comparator data for other N-alkyl chain lengths under identical assay conditions is not available in the primary literature.

muscarinic receptor CNS pharmacology receptor binding assay

Lipophilicity (LogP) and PSA: Physicochemical Differentiation from Shorter Alkyl Chain Piperazines

1-Butylpiperazine dihydrobromide exhibits a calculated LogP value of 2.87460 and a polar surface area (PSA) of 15.27 Ų . This LogP value is significantly higher than that of the 1-methyl analog (estimated LogP ~1.0-1.2) and 1-ethyl analog (estimated LogP ~1.5-1.8) . According to established CNS drug-likeness criteria, optimal blood-brain barrier penetration occurs for compounds with LogP in the range of 1-4 and PSA below 60-70 Ų [1]. The butyl-substituted compound falls within this favorable range, whereas shorter alkyl chain piperazines with lower LogP values may exhibit reduced passive membrane permeability. This quantitative physicochemical differentiation provides a rational basis for selecting the butyl-substituted derivative in CNS-targeted synthetic campaigns.

physicochemical property ADME prediction blood-brain barrier permeability

5-HT4 Receptor Pharmacology: Butyl Substitution Favors Antagonist Activity Over Partial Agonism

In a structure-affinity relationship study of piperazine-containing 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, the presence of a butyl substituent on the piperazine N-4 position was identified as a favorable structural pattern for 5-HT4 receptor antagonism . This SAR finding contrasts with compounds bearing a methyl group, which demonstrated optimal high partial agonist activity in the isopropyl series (i.a. = 0.94, higher than reference compound BIMU 8 at i.a. = 0.70) . The study established that a two-methylene alkylene spacer optimizes 5-HT4 affinity and antagonist/partial agonist activity, with the butyl-substituted piperazine moiety contributing to antagonist functional outcomes . This differentiation is critical for research applications where 5-HT4 antagonism (versus partial agonism) is the desired pharmacological endpoint.

serotonin receptor 5-HT4 pharmacology structure-activity relationship

Optimal Research and Industrial Use Cases for 1-Butylpiperazine Dihydrobromide (CAS 84473-66-5) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Muscarinic M1 Receptor-Targeted Cognitive Disorder Research

This compound is optimally deployed in CNS drug discovery programs targeting muscarinic M1 receptors for cognitive disorders such as Alzheimer's disease. Its measured M1 binding affinity (Ki = 156 nM) combined with approximately 8.8-fold selectivity over M2 receptors provides a defined starting point for lead optimization [1]. Researchers can utilize this compound as a reference standard or synthetic intermediate when developing M1-preferring ligands, leveraging its selectivity profile to minimize peripheral cholinergic side effects associated with M2 receptor engagement [2]. The butyl-substituted piperazine core serves as a versatile scaffold that can be further functionalized to modulate binding affinity and selectivity parameters.

5-HT4 Receptor Antagonist Development for Gastrointestinal and CNS Applications

The butyl-substituted piperazine moiety is a favorable structural pattern for achieving 5-HT4 receptor antagonism rather than partial agonism, as established by SAR studies of piperazine-containing benzimidazole carboxamides . This compound is therefore particularly suited as a synthetic building block in medicinal chemistry campaigns aimed at developing 5-HT4 antagonists for applications including irritable bowel syndrome, gastroparesis, or cognitive enhancement . The functional differentiation between antagonism (butyl substitution) and partial agonism (methyl substitution) provides a rational basis for selecting this specific alkyl chain length in lead compound design.

Blood-Brain Barrier Penetrant CNS Therapeutic Intermediate Synthesis

With a LogP value of 2.87 and PSA of 15.27 Ų, 1-butylpiperazine dihydrobromide falls within the optimal physicochemical space for blood-brain barrier penetration as defined by Lipinski's rule of five and CNS drug-likeness criteria . This compound is therefore preferred over shorter alkyl chain analogs (methyl, ethyl) as a synthetic intermediate when the target therapeutic agent requires adequate CNS distribution [3]. The dihydrobromide salt form further enhances aqueous solubility and handling characteristics compared to the free base, facilitating synthetic workflows in both academic and industrial settings.

Dopamine D3 Receptor Ligand Development for Substance Abuse Therapeutics

Butylpiperazine-containing hybrid molecules have demonstrated high to moderate affinity (4-175 nM) for the dopamine transporter (DAT) and modulatory activity at D2/D3 dopamine receptors, with applications in cocaine addiction therapeutic development [4]. While the parent compound 1-butylpiperazine dihydrobromide itself is a building block rather than a finished therapeutic, its incorporation into (bisarylmethoxy)butylpiperazine frameworks enables dual DAT and DA/5-HT receptor activity. In vivo studies demonstrated that certain butylpiperazine derivatives (e.g., compounds 16 and 18) attenuated cocaine-induced hyperlocomotion, validating the utility of the butylpiperazine core in developing substance abuse therapeutics [5].

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